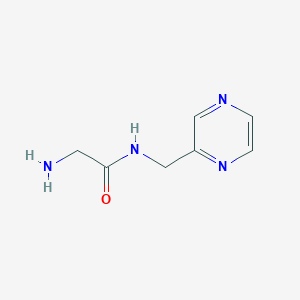

2-Amino-N-pyrazin-2-ylmethyl-acetamide

Description

2-Amino-N-pyrazin-2-ylmethyl-acetamide is a pyrazine-containing acetamide derivative characterized by a pyrazine ring substituted with an aminomethyl-acetamide group. Despite this, its structural framework provides a basis for comparison with analogous compounds.

Propriétés

IUPAC Name |

2-amino-N-(pyrazin-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c8-3-7(12)11-5-6-4-9-1-2-10-6/h1-2,4H,3,5,8H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLJEZXTPICCLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CNC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Amino-N-pyrazin-2-ylmethyl-acetamide can be synthesized through several methods. One common approach involves the reaction of pyrazine-2-carboxylic acid with ethylenediamine, followed by acylation with acetic anhydride. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as toluene or ethanol .

Industrial Production Methods

In industrial settings, the synthesis of 2-Amino-N-pyrazin-2-ylmethyl-acetamide may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation steps, while automated systems ensure precise control over reaction parameters .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-N-pyrazin-2-ylmethyl-acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding pyrazine derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

Oxidation: Pyrazine-2-carboxamide derivatives.

Reduction: Reduced pyrazine derivatives.

Substitution: N-substituted pyrazine derivatives.

Applications De Recherche Scientifique

2-Amino-N-pyrazin-2-ylmethyl-acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties

Mécanisme D'action

The mechanism of action of 2-Amino-N-pyrazin-2-ylmethyl-acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s pyrazine ring can participate in π-π stacking interactions, enhancing its binding affinity to target proteins .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 2-Amino-N-pyrazin-2-ylmethyl-acetamide with pyrazine, pyrimidine, and substituted acetamide derivatives, emphasizing structural variations, biological activities, and applications.

Pyrazine-Based Acetamide Derivatives

N-(6-Methylpyrazine-2-yl)acetamide (CAS 5594-16-1)

- Structural Features: A methyl group replaces the amino moiety on the pyrazine ring, retaining the acetamide side chain.

- Applications: Primarily used as a flavoring agent (FEMA No. 3126), highlighting how minor substituent changes can shift applications from pharmaceutical to industrial .

2-Acetyl Pyrazine

- Structural Features : A ketone group replaces the acetamide side chain.

- Applications: Widely employed as an artificial flavoring agent (CFR No. 172.515), demonstrating that substituent polarity and functional groups dictate compound utility .

Pyrimidine-Based Acetamide Derivatives

N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide Dihydrate

- Structural Features: A pyrimidine core with amino and hydroxyl groups, coupled with an acetamide side chain.

- Biological Activity: Pyrimidine derivatives are associated with antifungal, antibacterial, and antitumor activities .

- Key Difference: The pyrimidine ring (vs.

Complex Substituted Acetamides

2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide

- Structural Features : Incorporates a fluorobenzyl group and a sulfone-containing heterocyclic system.

- Biological Activity : Evaluated for anticancer activity, with fluorinated aromatic groups enhancing membrane permeability and target affinity .

- Key Difference : The addition of a sulfone moiety and fluorinated aromatic ring increases structural complexity and metabolic stability compared to simpler pyrazine acetamides.

N-[(6-Amino-2-methylpyridin-3-yl)methyl]-2-[6-methyl-2-oxo-3-(2-phenylethylamino)pyrazin-1-yl]acetamide

- Structural Features: Combines pyrazine and pyridine rings with phenylethylamino and methyl substituents.

- Key Difference : The multi-heterocyclic framework and bulky substituents may improve selectivity for specific biological targets.

2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS 6972-77-6)

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Anticancer Potential: Fluorinated and sulfone-containing acetamides (e.g., ) show promise in anticancer research, suggesting that similar modifications to 2-Amino-N-pyrazin-2-ylmethyl-acetamide could enhance activity .

- Structural Complexity vs. Activity : Compounds with multi-heterocyclic systems (e.g., ) demonstrate improved target selectivity, highlighting the importance of strategic substituent addition .

- Safety Gaps : The lack of toxicological data for many analogs (e.g., ) underscores the need for comprehensive safety profiling in drug development .

Activité Biologique

2-Amino-N-pyrazin-2-ylmethyl-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

2-Amino-N-pyrazin-2-ylmethyl-acetamide features a pyrazine ring substituted with an amino group and an acetamide moiety. Its chemical structure can be represented as follows:

This compound is characterized by its ability to interact with various biological targets, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Research indicates that 2-Amino-N-pyrazin-2-ylmethyl-acetamide exhibits antimicrobial properties. In vitro studies have shown its efficacy against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 10 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 2-Amino-N-pyrazin-2-ylmethyl-acetamide has also been investigated. Studies have demonstrated its cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The IC50 values are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 5.0 |

| A549 | 7.5 |

These findings indicate that the compound may inhibit cancer cell proliferation and warrant further investigation into its mechanisms of action.

The mechanism by which 2-Amino-N-pyrazin-2-ylmethyl-acetamide exerts its biological effects is believed to involve the modulation of specific molecular targets. Preliminary studies suggest that the compound may interact with enzymes or receptors associated with cellular signaling pathways, leading to altered cellular responses.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.

- Receptor Binding : Potential interactions with cell surface receptors could modulate signaling pathways critical for cell survival and proliferation.

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of various pyrazine derivatives, including 2-Amino-N-pyrazin-2-ylmethyl-acetamide. The study found that this compound exhibited superior activity compared to other derivatives, highlighting its potential as a lead compound for antibiotic development .

Study on Anticancer Properties

Another study focused on the anticancer properties of pyrazine derivatives, where 2-Amino-N-pyrazin-2-ylmethyl-acetamide was tested against multiple cancer cell lines. The results indicated significant cytotoxicity, particularly against MCF7 cells, with an IC50 value lower than many established chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.